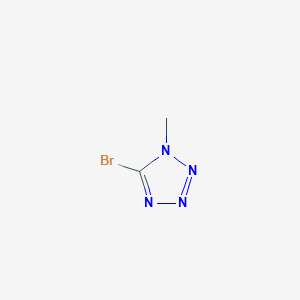

5-bromo-1-methyl-1H-tetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrN4/c1-7-2(3)4-5-6-7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEZKCXHVQSKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510142 | |

| Record name | 5-Bromo-1-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-79-1 | |

| Record name | 5-Bromo-1-methyl-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-bromo-1-methyl-1H-tetrazole chemical properties and structure

An In-depth Technical Guide to 5-bromo-1-methyl-1H-tetrazole: Structure, Properties, and Synthetic Utility

Introduction

The tetrazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a bioisostere of the carboxylic acid group.[1] As a five-membered aromatic ring containing four nitrogen atoms, it offers metabolic stability and the ability to participate in various biological interactions. The 1,5-disubstituted tetrazoles, in particular, represent a versatile scaffold for developing novel therapeutics and functional materials. This guide provides a detailed technical overview of this compound, a key synthetic intermediate. We will explore its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its application in modern organic synthesis for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is a disubstituted tetrazole featuring a methyl group at the N1 position and a bromine atom at the C5 position. The presence of the bromine atom at the C5 position provides a key reactive handle for synthetic diversification, particularly through cross-coupling reactions.

The fundamental structure is depicted below:

Caption: Molecular structure of this compound.

Key Identifiers:

-

Chemical Name: this compound

-

CAS Number: 16681-79-1[2]

-

Molecular Formula: C₂H₃BrN₄

-

Molecular Weight: 162.98 g/mol

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, properties can be estimated based on related compounds.

Table 1: Physicochemical Properties

| Property | Value | Source/Note |

|---|---|---|

| Molecular Weight | 162.98 g/mol | Calculated |

| Melting Point | Data not available | For comparison, 1H-tetrazole melts at 155-157°C.[3] |

| Boiling Point | Data not available | For the parent 5-bromo-1H-tetrazole, a boiling point of 299.5°C is reported.[4] |

| Density | Data not available | For 5-bromo-1H-tetrazole, a density of 2.341 g/cm³ is reported.[4] |

| Appearance | Likely a solid | Based on related compounds like 5-bromo-1-phenyl-1H-tetrazole.[5] |

Spectroscopic Profile

¹H NMR: The spectrum is expected to be simple, showing a single peak corresponding to the N-methyl protons.

-

δ (ppm): ~4.0 - 4.3 ppm (s, 3H, N-CH₃). The exact shift is influenced by the solvent and the electron-withdrawing nature of the brominated tetrazole ring. For comparison, the N-methyl protons in 1-methyl-5-phenyl-1H-tetrazole appear around 4.1 ppm.[6]

¹³C NMR: The spectrum should display two signals.

-

δ (ppm) for N-CH₃: ~35 - 40 ppm.

-

δ (ppm) for C5-Br: ~140 - 150 ppm. The C5 carbon is significantly deshielded due to its attachment to three nitrogen atoms and a bromine atom.

Infrared (IR) Spectroscopy:

-

~3000-2900 cm⁻¹: C-H stretching from the methyl group.

-

~1500-1400 cm⁻¹ and ~1300-1000 cm⁻¹: Characteristic tetrazole ring stretching and bending vibrations.

-

~700-500 cm⁻¹: C-Br stretching vibration.

Synthesis and Reactivity

Synthesis

A highly efficient and practical route for the synthesis of 1-substituted 5-bromo-1H-tetrazoles involves the oxidative bromination of the corresponding 1-substituted 1H-tetrazole-5-thiols.[7] This method avoids the use of harsh or difficult-to-handle reagents. The precursor, 1-methyl-1H-tetrazole-5-thiol, can be readily prepared from methyl isothiocyanate and sodium azide.

The overall synthetic pathway is illustrated below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Oxidative Bromination [7]

This protocol is a representative procedure adapted from the literature for the synthesis of 1-substituted 5-bromotetrazoles.

-

Step 1: Preparation of 1-Methyl-1H-tetrazole-5-thiol

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium azide in water.

-

Add methyl isothiocyanate to the solution.

-

Heat the mixture to reflux and maintain for 4-8 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 1-methyl-1H-tetrazole-5-thiol.

-

-

Step 2: Oxidative Bromination

-

To a flask containing 1-methyl-1H-tetrazole-5-thiol, add zinc(II) bromide (ZnBr₂).

-

Slowly add an oxidizing agent, such as 50% hydrogen peroxide (H₂O₂) or 36% peracetic acid, while monitoring the temperature.

-

Heat the reaction mixture to 70-80 °C and stir until the starting material is consumed.

-

Upon completion, cool the mixture and dilute with water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Causality and Rationale: The use of zinc(II) bromide serves as both a Lewis acid catalyst and the bromine source. The in-situ oxidation of the thiol to a more reactive intermediate, followed by nucleophilic attack of bromide and subsequent elimination, drives the formation of the C-Br bond. This one-pot procedure is advantageous due to its operational simplicity and high yields.[7]

Chemical Reactivity

The primary site of reactivity on this compound is the carbon-bromine bond at the C5 position. This bond is susceptible to a variety of transformations, making the molecule a valuable building block.

Palladium-Catalyzed Cross-Coupling Reactions: The C5-Br bond is well-suited for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental for constructing C-C bonds and are widely used in drug discovery to assemble complex molecular architectures.

-

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) to form a new C-C single bond.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond, yielding arylalkynes or conjugated enynes.[8][9]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. 16681-79-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

5-bromo-1-methyl-1H-tetrazole CAS number and molecular weight

This guide provides a comprehensive technical overview of 5-bromo-1-methyl-1H-tetrazole, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document elucidates its chemical identity, plausible synthetic routes, predicted physicochemical properties, and its potential applications as a versatile building block in medicinal chemistry.

Core Chemical Identity

This compound is a substituted tetrazole, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. The presence of a bromine atom at the 5-position and a methyl group at the 1-position of the tetrazole ring imparts specific reactivity and physical properties to the molecule, making it a valuable intermediate in organic synthesis.

| Identifier | Value | Source |

| CAS Number | 16681-79-1 | [1] |

| Molecular Formula | C₂H₃BrN₄ | [1] |

| Molecular Weight | 162.98 g/mol | [1] |

| MDL Number | MFCD18275877 | [1] |

| Hazard Statement | Irritant | [1] |

Synthetic Pathways and Mechanistic Considerations

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and logical synthetic route can be devised based on established methods for the synthesis of substituted tetrazoles. The most common and versatile method for constructing the tetrazole ring is the [3+2] cycloaddition of an azide with a nitrile.[2][3]

A likely synthetic strategy would involve two main steps: the methylation of a suitable starting material followed by bromination, or vice-versa. A common precursor for N-alkylated tetrazoles is 5-substituted-1H-tetrazole.

Experimental Protocol (Hypothetical)

Step 1: Methylation of 5-bromo-1H-tetrazole

-

To a solution of 5-bromo-1H-tetrazole (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) is added a base such as potassium carbonate (1.5 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

A methylating agent, for example, methyl iodide (1.2 eq), is added dropwise to the suspension.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude mixture of the 1-methyl and 2-methyl isomers.

Causality behind Experimental Choices:

-

Solvent: Aprotic polar solvents like acetonitrile or DMF are chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Base: A mild base like potassium carbonate is used to deprotonate the acidic N-H of the tetrazole ring, forming the tetrazolate anion, which is a more potent nucleophile for the subsequent methylation.

-

Methylating Agent: Methyl iodide is a classic and effective methylating agent in such reactions.

-

Workup: The aqueous workup removes inorganic salts, and extraction isolates the product from the aqueous phase.

Step 2: Isomer Separation

The resulting mixture of 1-methyl and 2-methyl isomers would likely require separation via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The polarity difference between the two isomers should allow for their effective separation.

Physicochemical and Spectroscopic Properties (Predicted)

Detailed experimental data for this compound is scarce. However, its properties can be predicted based on the known characteristics of similar tetrazole derivatives.

| Property | Predicted Value / Characteristic | Justification |

| Appearance | White to off-white solid | Based on related tetrazole compounds. |

| Melting Point | Expected to be a solid with a defined melting point | Similar substituted tetrazoles are crystalline solids.[4] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The polar tetrazole ring and the presence of nitrogen atoms suggest solubility in polar solvents. |

| ¹H NMR | A singlet around 3.8-4.2 ppm (3H, N-CH₃) | The chemical shift of the N-methyl group in tetrazoles typically appears in this region. |

| ¹³C NMR | A signal for the N-CH₃ carbon around 35-40 ppm and a signal for the C5 carbon of the tetrazole ring. | Based on general ¹³C NMR data for N-methylated tetrazoles. |

| IR Spectroscopy | Characteristic peaks for C-N and N=N stretching vibrations within the tetrazole ring, typically in the 1400-1600 cm⁻¹ region. | These are characteristic vibrational modes for the tetrazole heterocycle.[5] |

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of the bromine atom at the C5 position. This position is susceptible to various transformations, making the molecule a valuable building block for more complex structures.

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[2] This is due to their similar pKa values and ability to participate in hydrogen bonding interactions. Replacing a carboxylic acid with a tetrazole can improve a drug candidate's metabolic stability and pharmacokinetic profile.[6]

Given these properties, this compound can serve as a versatile starting material for the synthesis of novel drug candidates. The bromine atom allows for the introduction of various substituents at the 5-position through palladium-catalyzed cross-coupling reactions, enabling the exploration of a wide chemical space in drug discovery programs.[7]

Safety and Handling

Hazard Class: Irritant[1]

As with all tetrazole-containing compounds, this compound should be handled with care due to the potential for thermal instability and explosive decomposition, especially when heated.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A laboratory coat should be worn. Ensure that eyewash stations and safety showers are readily accessible.[8]

Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Keep away from heat, sparks, and open flames.

-

Avoid grinding or subjecting the material to shock or friction.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Disposal:

Waste material should be disposed of in accordance with local, state, and federal regulations. Due to the potential explosive nature of tetrazoles, specialized disposal procedures may be required.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. While detailed literature specifically on this compound is limited, its synthesis and reactivity can be reliably predicted based on established chemical principles for this class of compounds. Its utility lies in the combination of a metabolically stable tetrazole core, which can act as a carboxylic acid bioisostere, and a reactive bromine handle that allows for diverse synthetic modifications. Researchers and drug development professionals can leverage this compound to construct novel molecular architectures for the discovery of new therapeutic agents.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-1-methyl-1H-imidazole: A Cornerstone in Fine Chemical Manufacturing. [Link]

-

Tang, H. J., et al. (2020). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. Zeitschrift für Kristallographie-New Crystal Structures, 235(1), 23-25. [Link]

-

Katritzky, A. R., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(24), 12049-12108. [Link]

-

Gessner, V. H., et al. (2017). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 13(5), 269-282. [Link]

Sources

- 1. 16681-79-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Page loading... [wap.guidechem.com]

- 4. anaxlab.com [anaxlab.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-1-methyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-bromo-1-methyl-1H-tetrazole, a valuable building block in medicinal chemistry and materials science. The document details a robust two-step synthetic pathway, starting from the readily available 5-aminotetrazole. It elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and presents a thorough characterization of the final product using modern analytical techniques. This guide is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel tetrazole-containing compounds. The tetrazole moiety is a key pharmacophore in numerous marketed drugs, acting as a bioisosteric replacement for carboxylic acids and participating in a range of biological interactions.[1][2] The introduction of a bromine atom at the 5-position of the 1-methyl-1H-tetrazole scaffold provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of new chemical space in drug discovery programs.

Introduction: The Significance of this compound

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[3] Their unique electronic properties and ability to act as bioisosteres for carboxylic acids have made them privileged scaffolds in medicinal chemistry.[1][2] The tetrazole ring is found in a number of blockbuster drugs, including the antihypertensive agent losartan. The high nitrogen content of tetrazoles also makes them of interest in the field of energetic materials.

This compound, in particular, is a key intermediate for the synthesis of more complex molecules. The presence of the bromine atom at the C5 position allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, providing a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. This versatility makes this compound a valuable starting material for the generation of libraries of diverse compounds for high-throughput screening in drug discovery.

This guide will detail a reliable synthetic route to this compound and provide a comprehensive analysis of its structural and spectroscopic properties.

Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from 5-aminotetrazole. The overall synthetic scheme is presented below:

Caption: Synthetic route to this compound.

Step 1: Synthesis of 1-Methyl-5-aminotetrazole

The first step involves the selective methylation of 5-aminotetrazole. While methylation can occur on any of the four ring nitrogens or the exocyclic amino group, reaction conditions can be optimized to favor the formation of the desired 1-methyl-5-aminotetrazole isomer.

Causality Behind Experimental Choices:

-

Starting Material: 5-Aminotetrazole is a commercially available and relatively inexpensive starting material.[1]

-

Methylating Agent: Dimethyl sulfate is a powerful and efficient methylating agent.

-

Base: Sodium hydroxide is used to deprotonate the tetrazole ring, forming the more nucleophilic tetrazolate anion, which then reacts with the dimethyl sulfate. The concentration of the base and the reaction temperature are crucial for maximizing the yield of the desired N1-methylated product over the N2-methylated isomer.[4]

-

Solvent System: A biphasic system of water and an organic solvent (e.g., toluene or chlorobenzene) is employed to facilitate the reaction and subsequent separation of the product.[4]

Experimental Protocol:

-

To a solution of 5-aminotetrazole monohydrate (1.0 eq) in distilled water, add a 7.0-7.5% aqueous solution of sodium hydroxide (excess) at 20-25 °C with stirring until the solid dissolves.[4]

-

To this solution, add a solution of dimethyl sulfate (0.52 eq) in an organic solvent such as toluene or a 1:1 mixture of toluene and chlorobenzene.[4]

-

Heat the reaction mixture to 88-93 °C and maintain for 1.5-4.5 hours.[4]

-

After cooling to room temperature, separate the aqueous phase.

-

Reduce the volume of the aqueous phase by approximately 70% under reduced pressure.

-

Cool the concentrated aqueous solution to 0-3 °C to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and recrystallize from distilled water to afford pure 1-methyl-5-aminotetrazole.

Step 2: Synthesis of this compound

The second step is a Sandmeyer-type reaction, which involves the diazotization of the amino group of 1-methyl-5-aminotetrazole followed by displacement with a bromide ion.[5][6]

Causality Behind Experimental Choices:

-

Diazotization: Sodium nitrite in the presence of a strong acid, such as hydrobromic acid, generates nitrous acid in situ, which reacts with the primary amino group to form a diazonium salt intermediate.[5]

-

Brominating Agent: Copper(I) bromide is a classic catalyst for the Sandmeyer reaction, facilitating the conversion of the diazonium salt to the corresponding aryl bromide.[5]

-

Temperature Control: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

Experimental Protocol:

-

Suspend 1-methyl-5-aminotetrazole (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes the expected analytical data.

| Analytical Technique | Expected Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₂H₃BrN₄ |

| Molecular Weight | 162.97 g/mol |

| ¹H NMR | Singlet around δ 4.1-4.3 ppm (3H, N-CH₃) |

| ¹³C NMR | Signal for the N-CH₃ carbon around δ 35-37 ppm and a signal for the C5 carbon around δ 145-150 ppm. |

| Infrared (IR) | C-H stretching vibrations around 2950-3000 cm⁻¹, N=N and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and a C-Br stretching vibration in the 500-600 cm⁻¹ region.[7][8] |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 162/164 (due to bromine isotopes) and characteristic fragmentation patterns.[9] |

Mechanistic Insights

Methylation of 5-Aminotetrazole

The methylation of 5-aminotetrazole proceeds via an SN2 reaction mechanism. The hydroxide ion deprotonates the tetrazole ring, forming the tetrazolate anion. This anion is a potent nucleophile that attacks the electrophilic methyl group of dimethyl sulfate, displacing the sulfate leaving group. The regioselectivity of the methylation (N1 vs. N2) is influenced by steric and electronic factors, as well as the reaction conditions.

Sandmeyer-type Bromination

The Sandmeyer reaction is a well-established method for the conversion of primary aromatic amines to aryl halides.[5][6] The reaction proceeds through the following key steps:

-

Diazotization: The primary amino group of 1-methyl-5-aminotetrazole attacks the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid. A series of proton transfers and elimination of water leads to the formation of the diazonium salt.

-

Single Electron Transfer (SET): The copper(I) catalyst initiates a single electron transfer to the diazonium salt, leading to the formation of a diazo radical and copper(II). This radical readily loses nitrogen gas (N₂) to form an aryl radical.

-

Halogen Transfer: The aryl radical then abstracts a bromine atom from the copper(II) bromide, regenerating the copper(I) catalyst and forming the final product, this compound.

Caption: Simplified mechanism of the Sandmeyer bromination.

Safety Precautions

It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is worn at all times.

-

5-Aminotetrazole: This compound is flammable and can be corrosive.[1]

-

Dimethyl Sulfate: This is a potent alkylating agent and is extremely toxic and carcinogenic. It should be handled with extreme caution, and any contact with skin or inhalation of vapors must be avoided.

-

Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.

-

Hydrobromic Acid: This is a corrosive acid and should be handled with care.

-

Copper(I) Bromide: This compound can be irritating to the skin and eyes.

-

This compound: While specific toxicity data is limited, it should be handled with the same care as other halogenated heterocyclic compounds. Avoid inhalation, ingestion, and skin contact. A safety data sheet (SDS) for a related compound, 5-bromo-2-methyl-1H-tetrazole, indicates that it can cause skin and serious eye irritation.[10]

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. By providing detailed experimental protocols, insights into the reaction mechanisms, and a comprehensive characterization of the final product, this document serves as a valuable resource for chemists in both academic and industrial settings. The versatility of this compound as a synthetic intermediate ensures its continued importance in the development of novel pharmaceuticals and functional materials.

References

-

AA Blocks. 5-Bromo-1-methyl-1H-1,2,3,4-tetrazole. [Link]

-

Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

-

National Center for Biotechnology Information. Tetrazoles via Multicomponent Reactions. [Link]

- Butler, R. N., & Shaw, R. A. (1970). Synthesis and solvolysis of arylidene-1-methyl-1H-tetrazol-5-yl-hydrazidic bromides. Journal of the Chemical Society C: Organic, 20, 2965-2969.

- Fischer, N., & Klapötke, T. M. (2020). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 25(23), 5648.

-

ResearchGate. The reaction of 5-aminotetrazole (1), 1-methyl-5-aminotetrazole (3),.... [Link]

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

ResearchGate. Scheme 2. Sandmeyer reaction of amino tetrazole derivatives.. [Link]

- Google Patents. CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole.

-

Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

- Davarani, S. S. H., & Nekonam, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4. SiO2. South African Journal of Chemistry, 68, 133-137.

-

Chemistry LibreTexts. Table of Characteristic IR Absorptions. [Link]

- Liu, Y., Chen, Y., & Li, Z. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

- Digambar, K. B., Varala, R., & Patil, S. G. (2022). Zn (OAc) 2• 2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles.

-

ResearchGate. 1 H NMR and 13 C NMR shifts of all compounds. [Link]

- Tang, H. J., Xu, Y. R., Wang, X. H., Zhao, F. L., & Meng, Q. G. (2020). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl) pyridine, C7H6BrN5. Zeitschrift für Kristallographie-New Crystal Structures, 235(1), 23-25.

-

Scribd. Approximate 1H and 13C NMR Shifts. [Link]

-

Wikipedia. 5-Aminotetrazole. [Link]

-

National Center for Biotechnology Information. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. [Link]

-

ResearchGate. Proposed mechanism for the synthesis of 5‐substituted 1H‐tetrazoles promoted by Bu3SnOMe.. [Link]

-

R Discovery. Synthesis and Functionalization of 5-Substituted Tetrazoles. [Link]

-

ResearchGate. Nitration Products of 5‐Amino‐1H‐tetrazole and Methyl‐5‐amino‐1H‐tetrazoles – Structures and Properties of Promising Energetic Materials. [Link]

-

ResearchGate. FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole.. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. [Link]

-

ResearchGate. The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe.... [Link]

-

ResearchGate. Scope of the selective meta and ortho bromination reaction a. [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole - Google Patents [patents.google.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. researchgate.net [researchgate.net]

- 9. lifesciencesite.com [lifesciencesite.com]

- 10. web.pdx.edu [web.pdx.edu]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-bromo-1-methyl-1H-tetrazole

This guide provides a comprehensive technical overview of the spectroscopic characterization of 5-bromo-1-methyl-1H-tetrazole, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. While this molecule itself may not be a final drug product, it serves as a crucial building block in the synthesis of more complex pharmacologically active agents. Understanding its structural features through modern spectroscopic techniques is paramount for ensuring the quality, purity, and desired chemical identity of any subsequent compound.

This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this compound (CAS No: 16681-79-1).[1] We will explore not just the expected data but also the scientific rationale behind the experimental setups and the interpretation of the resulting spectra.

Introduction to this compound

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds with a wide array of applications in medicinal chemistry.[2][3] They are often used as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity.[3][4] The introduction of a bromine atom and a methyl group to the tetrazole ring, as in this compound, provides specific steric and electronic properties that can be exploited in synthetic chemistry. The precise structural elucidation of this molecule is therefore a critical first step in its application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be simple, exhibiting a single resonance corresponding to the methyl protons.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 3.8 - 4.2 | Singlet | 3H |

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[5] The chemical shifts of residual solvent protons should be noted (e.g., ~7.26 ppm for CHCl₃ and ~2.50 ppm for DMSO-d₆).[5][6][7]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal defined as 0.00 ppm, to provide a reference point for all other chemical shifts.[6]

Interpretation:

The methyl group is attached to a nitrogen atom within the electron-withdrawing tetrazole ring. This deshielding environment will cause the methyl protons to resonate downfield compared to a simple alkane. The absence of any adjacent protons results in a singlet multiplicity.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

| N-CH₃ | 30 - 40 |

| C5 (C-Br) | 140 - 150 |

Interpretation:

Two distinct signals are expected in the ¹³C NMR spectrum. The methyl carbon will appear in the upfield region typical for sp³-hybridized carbons attached to a heteroatom. The C5 carbon, directly bonded to the electronegative bromine atom and part of the aromatic tetrazole ring, will be significantly deshielded and appear far downfield. The chemical shifts for tetrazole ring carbons are typically observed in the range of 141-157 ppm.[8]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H (methyl) stretch | 2900 - 3000 | Medium |

| C=N / N=N (tetrazole ring) stretch | 1400 - 1600 | Medium-Strong |

| Tetrazole ring vibrations | 900 - 1200 | Medium-Strong |

| C-Br stretch | 500 - 700 | Strong |

Interpretation:

The IR spectrum of this compound will be characterized by several key absorptions. The C-H stretching of the methyl group will be present in the typical aliphatic region.[9] The tetrazole ring itself will give rise to a series of characteristic stretching and bending vibrations.[3][4] Specifically, C=N and N=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region, while other ring deformations typically appear between 800 cm⁻¹ and 1000 cm⁻¹.[3] A strong absorption in the lower frequency region (500-700 cm⁻¹) can be attributed to the C-Br stretching vibration.

Experimental Protocol: IR Data Acquisition

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR accessory is clean and a background spectrum of the empty crystal has been recorded.

-

Data Acquisition: Apply pressure to the sample to ensure good contact with the crystal. Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elemental composition.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z Value | Interpretation |

| 162/164 | Molecular ion [M]⁺ peak, showing the characteristic isotopic pattern for one bromine atom (¹²C¹H₃⁷⁹Br¹⁴N₄⁺ and ¹²C¹H₃⁸¹Br¹⁴N₄⁺) |

| 147/149 | [M - CH₃]⁺ |

| 83 | [M - Br]⁺ |

| 69 | [N₄CH₃]⁺ |

| 42 | [N₃]⁺ |

Interpretation:

The mass spectrum of this compound will be distinguished by the presence of a molecular ion peak with a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio.[10][11] This will result in two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z 162 and 164).

Common fragmentation pathways for heterocyclic and brominated compounds include the loss of substituents and cleavage of the ring.[10][12] For this molecule, we can anticipate the loss of the methyl group to give fragments at m/z 147 and 149. Cleavage of the C-Br bond would result in a fragment at m/z 83. Further fragmentation of the tetrazole ring can also be expected.

Experimental Protocol: Mass Spectrometry Data Acquisition

Step-by-Step Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The expected ¹H NMR spectrum confirms the presence and environment of the methyl group. The ¹³C NMR spectrum elucidates the carbon skeleton. IR spectroscopy identifies the key functional groups, including the tetrazole ring and the C-Br bond. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation, corroborating the presence of the bromine atom through its distinct isotopic signature. This multi-faceted analytical approach ensures the unequivocal identification and purity assessment of this important synthetic intermediate.

References

-

J-Stage. (n.d.). Synthesis and Characterization of a-Bromo 5-Methyl Tetrazoles from Long Chain Fatty Alkenoates. Retrieved from [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Retrieved from [Link]

-

Kumar, A., Kumar, S., Khajuria, Y., & Awasthi, S. K. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5-substituted 1H-tetrazole. RSC Advances, 6(71), 67239-67246. Retrieved from [Link]

-

Skwierawska, A., Palion, J., & Naczas, M. (2013). Synthesis and spectroscopic properties of new bis-tetrazoles. Journal of the Serbian Chemical Society, 78(10), 1535-1546. Retrieved from [Link]

-

Khan, I., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-24. Retrieved from [Link]

-

Nasrollahzadeh, M., Sajjadi, M., & Tahsili, M. R. (2022). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. NANO, 17(11), 2250125. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

Sources

- 1. 16681-79-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. chem.washington.edu [chem.washington.edu]

- 8. Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eng.uc.edu [eng.uc.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 5-bromo-1-methyl-1H-tetrazole: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-bromo-1-methyl-1H-tetrazole, a key heterocyclic compound with significant potential in medicinal chemistry and synthetic applications. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a thorough understanding of this molecule's physicochemical properties, synthesis, and reactivity profile.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are a unique class of five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom.[1] They are of considerable interest in pharmaceutical sciences, primarily because the tetrazole ring is a well-established bioisostere for the carboxylic acid group.[1][2] This substitution can enhance a drug candidate's metabolic stability, lipophilicity, and bioavailability.[3] The nitrogen-rich tetrazole core also finds applications in materials science as energetic components.[1][4]

This compound is a disubstituted tetrazole, with a bromine atom at the 5-position and a methyl group at the 1-position of the ring. The presence of the bromine atom provides a reactive handle for further synthetic transformations, making it a valuable building block for the synthesis of more complex molecules.[5]

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented below. It is important to note that while some data for this specific compound is available, other properties are inferred from its unmethylated analog, 5-bromo-1H-tetrazole, due to a lack of experimentally determined values in the literature.

| Property | Value | Source |

| CAS Number | 16681-79-1 | [6] |

| Molecular Formula | C₂H₃BrN₄ | [6][7] |

| Molecular Weight | 162.98 g/mol | [6][7] |

| Appearance | Beige Solid (for 5-bromo-1H-tetrazole) | [8] |

| Melting Point | Estimated to be similar to 5-bromo-1H-tetrazole: 154-156 °C | [8] |

| Boiling Point | Data not available; likely to decompose at higher temperatures. | |

| Density | Data not available. | |

| Solubility | Expected to be soluble in polar organic solvents. |

Synthesis of this compound

The synthesis of 1,5-disubstituted tetrazoles can be achieved through various methods, with the [3+2] cycloaddition of an azide with a nitrile being a conventional route.[1][9] For this compound, a particularly efficient method involves the oxidative bromination of a corresponding 1-substituted-1H-tetrazole-5-thiol.[10]

Caption: Oxidative bromination of 1-methyl-1H-tetrazole-5-thiol.

This protocol is based on a general method for the synthesis of 1-substituted 5-bromo-1H-tetrazoles.[10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1H-tetrazole-5-thiol in a suitable solvent.

-

Addition of Reagents: Add zinc(II) bromide (ZnBr₂) to the solution, followed by the slow addition of an oxidizing agent, such as 50% hydrogen peroxide (H₂O₂) or 36% peracetic acid.

-

Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir until the reaction is complete (monitoring by TLC).

-

Workup and Isolation: Cool the reaction mixture and dilute it with water. The this compound product is expected to precipitate.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectral Characterization (Expected)

-

¹H NMR: A singlet corresponding to the three protons of the N-methyl group is expected, likely in the range of 3.5-4.5 ppm.

-

¹³C NMR: Two signals are anticipated: one for the methyl carbon and another for the carbon atom of the tetrazole ring.

-

IR Spectroscopy: Characteristic absorption bands for the tetrazole ring are expected.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak. A characteristic fragmentation pattern for tetrazoles involves the loss of a nitrogen molecule (N₂), which would result in a significant M-28 peak.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the C-Br bond at the 5-position of the tetrazole ring. This position is susceptible to nucleophilic aromatic substitution (SNAr).[5][13][14]

The electron-withdrawing nature of the tetrazole ring activates the C-Br bond towards attack by nucleophiles. This allows for the displacement of the bromide ion and the introduction of a wide range of functional groups, making it a versatile intermediate in organic synthesis.

Caption: Nucleophilic substitution at the C5 position.

Common nucleophiles that can be employed include amines, alkoxides, thiolates, and carbanions. This reactivity is central to its application as a building block in the synthesis of complex pharmaceutical agents.

Safety and Handling

Based on the available safety data, this compound is classified as an irritant.[6][15] The health hazards of this compound have not been fully investigated.[15] Therefore, appropriate safety precautions should be taken when handling this chemical.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Avoid contact with skin and eyes.[15][16]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[15]

-

Fire Hazards: The compound may emit toxic fumes, including hydrogen bromide and nitrogen oxides, under fire conditions.[15]

Applications in Medicinal Chemistry

The primary application of this compound is as a synthetic intermediate in drug discovery and development.[3][17] The ability to readily displace the bromo substituent allows for the introduction of various pharmacophores, enabling the synthesis of diverse compound libraries for biological screening. The 1-methyl-tetrazole moiety serves as a metabolically stable scaffold that can mimic a carboxylic acid group, a common functional group in many biologically active molecules.[2]

References

- Eberhardt, L.J., Benz, M., Stierstorfer, J., & Klapötke, T.M. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.

- Sharma, et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 110-114.

- Anonymous. (2025). An efficient synthesis of 1-substituted 5-bromo-1 H -tetrazoles.

- Tang, H.-J., et al. (2019). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. Zeitschrift für Kristallographie - New Crystal Structures, 235(1).

- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). SynOpen, 3(1), 1-15.

- Tetrazolium Compounds: Synthesis and Applications in Medicine. (2013). Molecules, 18(1), 72-108.

- Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher.

- This compound.

- 5-bromo-1H-tetrazole.

- 1H-Tetrazole, 5-bromo-. CHEMLYTE SOLUTIONS CO.,LTD.

- Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts.

- Proposed mechanism for the synthesis of 5‐substituted 1H‐tetrazoles promoted by Bu3SnOMe.

- 16681-79-1 | 5-Bromo-1-methyl-1H-1,2,3,4-tetrazole. AA Blocks.

- Novák, Z., et al. (2003). SELECTIVE NUCLEOPHILIC SUBSTITUTIONS ON TETRAZINES. Semantic Scholar.

- 5-Methyl-1H-tetrazole - SAFETY D

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Journal of the Serbian Chemical Society.

- 1H-TETRAZOLE - Safety D

- Concerted Nucleophilic Arom

- 5-Bromo-1-methyl-1H-pyrazole AldrichCPR. Sigma-Aldrich.

- CAS 16681-80-4 5-Bromo-2-methyl-1H-tetrazole. BOC Sciences.

- Nitration products of 5-amino-1H-tetrazole and methyl-5-amino-1H-tetrazoles : Structures and properties of promising energetic m

- 1H-Tetrazole SDS, 288-94-8 Safety D

- An In-depth Technical Guide to 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)

- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

- SAFETY D

- SAFETY DATA SHEET - this compound.

- Thermal hazard and mechanism study of 5-(4-Pyridyl)

- 465529-57-1|5-Bromo-1-methyl-1H-indazole|BLD Pharm. BLD Pharm.

- 1-Methyl-5-amino-1H-tetrazole. AK Scientific, Inc..

- CAS 16681-67-7: 4-bromo-2-methyl-2H-1,2,3-triazole. CymitQuimica.

- Decomposition of Aminotetrazole Based Energetic Materials under High Heating R

- Tetrazoles via Multicomponent Reactions. PMC - PubMed Central - NIH.

- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.

- 2-Bromo-1-methyl-1H-imidazole 95 16681-59-7. Sigma-Aldrich.

- 5-Bromo-1-methyl-1H-1,2,3-triazole. ChemScene.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 16681-79-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. aablocks.com [aablocks.com]

- 8. anaxlab.com [anaxlab.com]

- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sciencemadness.org [sciencemadness.org]

- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. matrixscientific.com [matrixscientific.com]

- 16. aksci.com [aksci.com]

- 17. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to 5-bromo-1-methyl-1H-tetrazole: Discovery, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 5-bromo-1-methyl-1H-tetrazole, a significant heterocyclic building block in medicinal chemistry and drug development. The guide delves into the historical context of tetrazole synthesis, detailed modern synthetic protocols for this compound, its physicochemical and spectroscopic properties, chemical reactivity, and key applications. Safety and handling protocols are also discussed, providing a complete resource for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound, identified by the CAS number 16681-79-1, is a substituted five-membered aromatic heterocycle containing four nitrogen atoms. Its structure is characterized by a methyl group at the N1 position and a bromine atom at the C5 position of the tetrazole ring.

The tetrazole moiety is a critical pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid group, which can enhance the metabolic stability and pharmacokinetic profile of a drug candidate.[1] The introduction of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of a wide range of complex molecules.[2]

Historical Context and the Evolution of Synthesis

The journey to the synthesis of this compound is rooted in the broader history of tetrazole chemistry. The first tetrazole derivative was synthesized in 1885 by the Swedish chemist J. A. Bladin.[1] A significant advancement came in 1901 when Hantzsch and his colleagues reported the synthesis of 5-amino-1H-tetrazole from cyanamide and hydrazoic acid, establishing the [3+2] cycloaddition of an azide with a nitrile as a fundamental method for forming the tetrazole ring.

Early methods for synthesizing 5-substituted 1H-tetrazoles often involved the use of the highly toxic and explosive hydrazoic acid. A major improvement was reported in 1958 by Finnegan and co-workers, who developed a procedure using the more stable sodium azide and ammonium chloride in DMF. The synthesis of 1-substituted 5-bromotetrazoles likely evolved from these foundational methods, with the development of more efficient and safer protocols over time. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is a logical extension of established methodologies for creating substituted tetrazoles.

Synthesis of this compound

The most efficient and commonly employed modern synthesis of this compound starts from the corresponding 1-methyl-1H-tetrazole-5-thiol. This method offers high yields and avoids the use of highly hazardous reagents.

Synthesis from 1-methyl-1H-tetrazole-5-thiol

This synthetic route involves the oxidative bromination of 1-methyl-1H-tetrazole-5-thiol. The causality behind this experimental choice lies in the facile displacement of the thiol group under oxidative conditions, which is a more efficient process than direct bromination of a C-H bond on the electron-rich tetrazole ring. The use of a zinc(II) bromide and an oxidizing agent like hydrogen peroxide or peracetic acid provides a reliable method for this transformation.[3]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with 1-methyl-1H-tetrazole-5-thiol and a suitable solvent such as acetic acid.

-

Addition of Reagents: Zinc(II) bromide is added to the mixture, followed by the slow, portion-wise addition of an oxidizing agent (e.g., 50% hydrogen peroxide or 36% peracetic acid) at a controlled temperature, typically between 70-80 °C. The zinc salt acts as a catalyst, facilitating the reaction.[3]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The precipitated product, this compound, is collected by filtration.

-

Purification: The crude product is washed with water to remove any remaining salts and impurities. If necessary, further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.[3]

Applications in Research and Development

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds. [4]Its ability to undergo facile nucleophilic substitution allows for the introduction of diverse functionalities, which is a crucial step in structure-activity relationship (SAR) studies during drug discovery.

The 1-methyl-5-substituted tetrazole motif is present in a number of compounds investigated for various therapeutic areas, including but not limited to, infectious diseases, oncology, and cardiovascular diseases. The metabolic stability of the tetrazole ring makes it an attractive feature in the design of new drug candidates.

Safety and Handling

As with many tetrazole derivatives, this compound should be handled with care due to its potential as an energetic material. Heating may cause an explosion. [5] Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [3]* Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Keep away from heat, sparks, open flames, and hot surfaces. [5]* Storage: Store in a well-ventilated place. Keep the container tightly closed and away from combustible materials. [5]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. [5]

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its synthesis has evolved from early, hazardous methods to more efficient and safer protocols. The reactivity of the C-Br bond allows for the introduction of a wide array of functional groups, making it a key intermediate in the development of new therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective use in research and development.

References

- Demko, Z. P., & Sharpless, K. B. (2013). An efficient synthesis of 1-substituted 5-bromo-1H-tetrazoles. Synthesis, 45(14), 2029-2033.

- Tang, H. J., et al. (2019). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. Zeitschrift für Kristallographie-New Crystal Structures, 235(1), 23-25.

-

PrepChem. (n.d.). Synthesis of 5-Bromo-1H-tetrazole-1-ethanol acetate (ester). Retrieved from [Link]

-

AA Blocks. (n.d.). 16681-79-1 | 5-Bromo-1-methyl-1H-1,2,3,4-tetrazole. Retrieved from [Link]

-

ResearchGate. (2013). An efficient synthesis of 1-substituted 5-bromo-1 H -tetrazoles. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-2-methyl-2H-1,2,3,4-tetrazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

- Eberhardt, L. J., et al. (2023). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 28(13), 5085.

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Retrieved from [Link]

- Google Patents. (n.d.). WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles.

- National Center for Biotechnology Information. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(1), 14-111.

-

South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. Retrieved from [Link]

-

University of Baghdad. (2019). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Retrieved from [Link]

-

Journal of Oleo Science. (2004). Synthesis and Characterization of a-Bromo 5-Methyl Tetrazoles from Long Chain Fatty Alkenoates. Retrieved from [Link]

- National Center for Biotechnology Information. (2014). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. The Journal of Organic Chemistry, 79(22), 11079-11086.

- Google Patents. (n.d.). CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole.

-

ResearchGate. (2011). Synthesis of New Functionally Substituted 1-R-Tetrazoles and Their 5-Amino Derivatives. Retrieved from [Link]

-

Semantic Scholar. (2011). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. Retrieved from [Link]

-

PubMed. (2013). Synthesis of 5-aminotetrazole-1N-oxide and its azo derivative: a key step in the development of new energetic materials. Retrieved from [Link]

- National Center for Biotechnology Information. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 21(11), 1498.

Sources

In-Depth Technical Guide: Unveiling the Potential Biological Activities of 5-Bromo-1-Methyl-1H-Tetrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activities of the synthetic heterocyclic compound, 5-bromo-1-methyl-1H-tetrazole. Synthesizing current knowledge on tetrazole derivatives and their halogenated analogues, this document serves as a foundational resource for researchers embarking on the exploration of this molecule's therapeutic potential. We will delve into its chemical characteristics, plausible biological activities based on related structures, and detailed methodologies for its scientific investigation.

Introduction to this compound: A Molecule of Interest

The tetrazole ring system is a significant pharmacophore in medicinal chemistry, recognized for its bioisosteric relationship with the carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles. The introduction of a bromine atom at the 5-position and a methyl group at the 1-position of the tetrazole ring creates this compound, a compound with distinct electronic and steric properties that may confer novel biological activities. While direct and extensive research on this specific molecule is emerging, the broader family of tetrazoles and their halogenated derivatives have demonstrated a wide array of pharmacological effects, suggesting promising avenues for investigation.[1][2]

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

Molecular Formula: C₂H₃BrN₄

-

Molecular Weight: 162.98 g/mol

-

Structure:

A 2D representation of this compound.

The presence of the electronegative bromine atom can influence the molecule's lipophilicity and its ability to form halogen bonds, potentially impacting its interaction with biological targets. The methyl group at the N1 position resolves the tautomeric ambiguity of the tetrazole ring, locking its structure and influencing its binding orientation.

Postulated Biological Activities and Mechanistic Insights

Based on the known activities of structurally related compounds, this compound is hypothesized to possess antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Potential

Tetrazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[1] The nitrogen-rich tetrazole ring is a key feature in several clinically used antimicrobial agents.

Hypothesized Mechanism of Action: The precise mechanism is yet to be elucidated for this specific compound. However, related halogenated heterocyclic compounds may exert their antimicrobial effects by disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid replication. The bromine substituent could enhance membrane permeability or participate in crucial interactions within the active sites of microbial enzymes.

Anticancer Activity

Several tetrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1] A structurally related compound, 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline, has been shown to be cytotoxic to murine leukemia and human colon carcinoma cells, inducing single-strand DNA breaks.[3] This provides a strong rationale for investigating the anticancer potential of this compound.

Hypothesized Mechanism of Action: The cytotoxic effects could be mediated through various pathways, including:

-

Induction of DNA Damage: The bromo-tetrazole moiety might directly or indirectly lead to DNA lesions, triggering cell cycle arrest and apoptosis.[3]

-

Enzyme Inhibition: The compound could inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases or topoisomerases.

-

Disruption of Microtubule Dynamics: Some heterocyclic compounds are known to interfere with microtubule polymerization, leading to mitotic arrest and apoptosis.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of numerous diseases, and compounds that can modulate the inflammatory response are of great therapeutic interest. Tetrazole derivatives have been reported to possess anti-inflammatory properties.[4]

Hypothesized Mechanism of Action: The anti-inflammatory activity could be attributed to the inhibition of key inflammatory mediators and pathways:

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a key event in inflammation. The compound may inhibit iNOS expression or activity.

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are central enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of this compound, a series of robust and well-established in vitro assays are recommended.

Synthesis of this compound

A plausible synthetic route involves the methylation of 5-bromotetrazole. A general method for the synthesis of 1-substituted 5-bromo-1H-tetrazoles involves the conversion of 1-substituted 1H-tetrazole-5-thiols.[5][6]

A generalized workflow for the synthesis of this compound.

Evaluation of Antimicrobial Activity

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Step-by-Step Protocol:

-

Preparation of Bacterial Inoculum:

-

From an overnight culture of the test bacteria on an appropriate agar plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial suspension.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Cover the plate and incubate at 37°C for 18-24 hours.[7]

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation:

| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Antibiotic |

| Staphylococcus aureus | [Experimental Result] | [Experimental Result] |

| Escherichia coli | [Experimental Result] | [Experimental Result] |

| Pseudomonas aeruginosa | [Experimental Result] | [Experimental Result] |

| Candida albicans | [Experimental Result] | [Experimental Result] |

Evaluation of Anticancer Activity

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare various concentrations of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis and Presentation:

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

| Cell Line | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Control Drug (e.g., Doxorubicin) |

| HeLa (Cervical Cancer) | [Experimental Result] | [Experimental Result] |

| MCF-7 (Breast Cancer) | [Experimental Result] | [Experimental Result] |